molecular formula C10H9BrFN3 B13484802 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine

Cat. No.: B13484802
M. Wt: 270.10 g/mol
InChI Key: CEXSBAMXVPZIPT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a pyrazol-4-amine structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzyl derivatives, followed by the introduction of the pyrazol-4-amine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The pyrazol-4-amine moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The pyrazol-4-amine moiety may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzyl bromide
  • 4-Fluorobenzyl bromide
  • 1-(3-Bromo-4-fluorobenzyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is unique due to the specific combination of bromine, fluorine, and pyrazol-4-amine functional groups. This combination imparts distinct chemical properties, such as reactivity and stability, which are not commonly found in other similar compounds. The presence of these functional groups also enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9BrFN3/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2

InChI Key

CEXSBAMXVPZIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N)Br)F

Origin of Product

United States

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